3,5-Di(pyridin-4-yl)pyridine
Description
Contextualizing Poly(pyridyl) Scaffolds in Organic and Inorganic Chemistry
Poly(pyridyl) ligands, molecules containing multiple pyridine (B92270) rings, are integral to the fields of supramolecular chemistry and materials science. Their nitrogen atoms act as effective coordination sites for metal ions, enabling the construction of complex, multi-dimensional structures such as coordination polymers and metal-organic frameworks (MOFs). researchgate.netresearchgate.net The arrangement and orientation of the pyridyl units within the scaffold dictate the geometry and properties of the resulting metal complexes. researchgate.net These structures are of great interest for their potential applications in catalysis, gas storage, and molecular sensing. tandfonline.com
In organic synthesis, poly(pyridyl) systems serve as versatile building blocks for creating larger, functional molecules. nih.gov The pyridine rings can be functionalized to tune the electronic and steric properties of the molecule, influencing its reactivity and intermolecular interactions. This adaptability has led to their use in the development of novel organic materials with specific optical and electronic properties.
Academic Significance and Research Trajectory of 3,5-Di(pyridin-4-yl)pyridine
This compound, with its central pyridine ring substituted at the 3 and 5 positions by two pyridin-4-yl groups, presents a unique V-shaped or bent geometry. This specific architecture makes it a highly valuable ligand in the construction of intricate supramolecular assemblies. The divergent nature of the pyridyl nitrogen atoms allows for the formation of discrete molecular polygons and extended network structures when coordinated with metal ions.
The academic interest in this compound and its derivatives has grown significantly. Researchers have explored its use in the synthesis of coordination polymers with diverse topologies and properties. For instance, derivatives like N,N'-di(pyridin-4-yl)-pyridine-3,5-dicarboxamide have been shown to form supramolecular gels, driven by intermolecular hydrogen bonding and π-π stacking interactions. rsc.orgnih.gov These gels have potential applications in areas such as tissue engineering and controlled drug release. rsc.orgnih.gov
Furthermore, the rigid and well-defined structure of the this compound backbone has been exploited in the design of materials for specific applications. For example, related structures have been investigated for their magnetic properties and as components in the development of functional materials. tandfonline.com
Scope and Objectives of the Research Outline
This article provides a focused examination of the chemical compound this compound. The primary objective is to present a comprehensive overview of its chemical characteristics, synthesis, and its role as a fundamental building block in coordination chemistry and materials science. The subsequent sections will delve into the specifics of its synthesis and its application in the construction of coordination polymers and supramolecular structures. The discussion will be supported by detailed research findings and data presented in an accessible format.
The scope is strictly limited to the chemical and material science aspects of this compound. Topics outside of this defined area, such as dosage or safety profiles, are explicitly excluded to maintain a clear focus on the compound's fundamental chemical nature and applications in research.
Interactive Data Table: Properties of Pyridine-Based Compounds
| Compound Name | Molecular Formula | Key Application Areas | Reference |
| This compound | C15H11N3 | Coordination Polymers, Supramolecular Chemistry | |
| N,N'-di(pyridin-4-yl)-pyridine-3,5-dicarboxamide | C17H13N5O2 | Supramolecular Gels, Drug Delivery | rsc.orgnih.gov |
| 5-(Pyridin-4-yl)isophthalic acid | C13H9NO4 | Metal-Organic Frameworks, Gas Sorption | tandfonline.com |
| 3,5-bis(pyridin-4-yl)-4-amino-1,2,4-triazole | C12H10N6 | Metal-Organic Frameworks, Magnetic Materials | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dipyridin-4-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3/c1-5-16-6-2-12(1)14-9-15(11-18-10-14)13-3-7-17-8-4-13/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPNOFJGIJNSPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CN=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Synthesis of 3,5 Di Pyridin 4 Yl Pyridine
Retrosynthetic Analysis and Key Precursor Chemistry
A retrosynthetic approach to 3,5-di(pyridin-4-yl)pyridine typically involves the disconnection of the C-C bonds linking the central pyridine (B92270) ring with the two pyridin-4-yl substituents. This strategy identifies two main categories of essential starting materials: a di-functionalized central pyridine core and a functionalized pyridin-4-yl unit.
Commonly, a 3,5-dihalopyridine, such as 3,5-dibromopyridine (B18299) or 3,5-dichloropyridine, serves as the electrophilic precursor. This is then coupled with a nucleophilic or organometallic pyridin-4-yl reagent. Alternatively, a 3,5-difunctionalized pyridine bearing organometallic or nucleophilic groups can be reacted with a halogenated pyridin-4-yl compound. The selection of precursors is a critical factor, governed by their commercial availability and stability.
Palladium-Catalyzed Cross-Coupling Strategies for C-C Bond Formation
The most prevalent and versatile methods for synthesizing this compound involve palladium-catalyzed cross-coupling reactions. These reactions are favored for their high efficiency and tolerance of various functional groups.
Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling is a widely used method for forming the biaryl linkages in this compound. This reaction typically pairs a pyridine-4-boronic acid or its ester with a 3,5-dihalopyridine in the presence of a palladium catalyst and a base. Optimizing the choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.
Common palladium catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (B1210297) (Pd(OAc)₂), often used with phosphine (B1218219) ligands. The base, frequently an aqueous solution of sodium or potassium carbonate, facilitates the transmetalation step of the catalytic cycle.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Ethanol/Water | ~85 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/Water | ~92 |
Stille Coupling and Negishi Coupling Approaches
The Stille coupling provides an alternative palladium-catalyzed pathway, employing an organotin reagent like 4-(tributylstannyl)pyridine (B55037) to react with a 3,5-dihalopyridine. A significant advantage of the Stille reaction is its compatibility with a broad array of functional groups; however, the high toxicity of organotin compounds is a considerable drawback.
The Negishi coupling utilizes a more reactive organozinc reagent. This reaction, involving the coupling of a 3,5-dihalopyridine with a pyridin-4-ylzinc halide, offers another effective route to the target molecule. Nickel catalysts can also be employed in Negishi couplings.
Direct C-H Functionalization Routes to Pyridine Derivatives
In the pursuit of more atom-economical and environmentally friendly synthetic methods, direct C-H functionalization has emerged as a promising strategy. This approach aims to directly couple a pyridine C-H bond with a suitable partner, thereby eliminating the need for pre-functionalization of the starting materials. While the application of this method to the synthesis of this compound is still developing, direct C-H arylation of pyridine derivatives presents a potential avenue for more efficient and streamlined syntheses in the future.
Methodological Advancements in Yield and Purity Optimization
Current research is focused on optimizing reaction conditions to maximize the yield and purity of this compound while minimizing reaction times and the amount of catalyst required. This includes the development of more active and robust catalyst systems, such as those utilizing palladacycle pre-catalysts or N-heterocyclic carbene (NHC) ligands. The use of microwave-assisted synthesis has also demonstrated the potential to significantly reduce reaction times and enhance yields in certain instances.
The purification of the final product is typically accomplished through techniques such as column chromatography or recrystallization, with the choice of method depending on the scale of the reaction and the nature of any impurities present.
Advanced Structural Elucidation and Spectroscopic Characterization Techniques for 3,5 Di Pyridin 4 Yl Pyridine and Its Derivatives
X-ray Diffraction Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides detailed information on bond lengths, bond angles, torsion angles, and the packing of molecules within a crystal lattice. For complex aromatic systems like 3,5-Di(pyridin-4-yl)pyridine, SCXRD can reveal key structural features such as the planarity of the molecule and the nature of intermolecular interactions.
In the solid state, molecules of this compound and its derivatives often arrange themselves to maximize favorable intermolecular forces, such as hydrogen bonds (if suitable functional groups are present) and π-π stacking interactions between the aromatic pyridine (B92270) rings. redalyc.org The analysis of a related compound, 3,5-dichloropyridin-4-amine, shows that it crystallizes in the orthorhombic space group Pna21. ijream.org The crystal structure reveals a one-dimensional supramolecular architecture stabilized by N-H···N hydrogen bonds. ijream.org Similarly, the crystal structure of terpyridine derivatives, which are structurally analogous to this compound, shows that the molecules are linked by intermolecular hydrogen bonds and π-π stacking interactions. redalyc.org These non-covalent interactions are crucial in dictating the material's bulk properties.
The crystallographic data obtained from an SCXRD experiment is typically presented in a standardized format, as shown in the interactive table below for a representative pyridine derivative.
Interactive Table 1: Example Crystallographic Data for a Pyridine Derivative.
| Parameter | Value |
|---|---|
| Chemical Formula | C₅H₄Cl₂N₂ |
| Crystal System | Orthorhombic |
| Space Group | Pna21 |
| a (Å) | 13.3133(9) |
| b (Å) | 12.9286(11) |
| c (Å) | 3.8678(3) |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 665.73(9) |
| Z | 4 |
Note: Data is for 3,5-dichloropyridin-4-amine, presented here to illustrate typical parameters obtained from X-ray diffraction analysis. ijream.org
Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopic Principles for Connectivity Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of compounds in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the unambiguous assignment of the molecule's connectivity.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the central and peripheral pyridine rings. Due to the molecule's symmetry, specific sets of protons are chemically equivalent. The protons on the two pyridin-4-yl rings will each give rise to two sets of signals, typically doublets, corresponding to the protons ortho and meta to the point of attachment. The central pyridine ring will show two signals: a singlet for the proton at the 2-position and a triplet (or a more complex multiplet) for the proton at the 4-position.
The ¹³C NMR spectrum provides complementary information. Each unique carbon atom in the molecule will produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment. For instance, carbons bonded to nitrogen atoms in the pyridine rings typically resonate at lower field (higher ppm values) compared to other aromatic carbons. researchgate.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are often employed to definitively assign proton and carbon signals by identifying spin-spin coupling networks and direct C-H correlations.
Interactive Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Central Ring: H-2, H-6 | ¹H | ~8.9 - 9.2 | Singlet/Doublet |
| Central Ring: H-4 | ¹H | ~8.0 - 8.3 | Triplet |
| Outer Rings: H-2', H-6' | ¹H | ~8.6 - 8.8 | Doublet |
| Outer Rings: H-3', H-5' | ¹H | ~7.5 - 7.8 | Doublet |
| Central Ring: C-3, C-5 | ¹³C | ~135 - 140 | Singlet |
| Outer Rings: C-4' | ¹³C | ~145 - 150 | Singlet |
| All Rings: C-N | ¹³C | ~150 - 155 | Singlet |
Note: These are predicted values based on typical chemical shifts for substituted pyridine compounds. Actual values may vary depending on the solvent and experimental conditions.
Vibrational Spectroscopic Principles (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. aps.org For this compound, these spectra are dominated by vibrations associated with the pyridine rings.
The key vibrational modes for pyridine-containing compounds include:
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.
C=C and C=N Ring Stretching: These vibrations are characteristic of the aromatic system and give rise to a series of sharp bands between 1400 and 1650 cm⁻¹.
Ring Breathing Modes: These are collective vibrations of the entire pyridine ring, appearing as sharp and often intense bands in the Raman spectrum, typically around 990-1050 cm⁻¹. acs.org
C-H Bending: In-plane and out-of-plane C-H bending vibrations occur at lower frequencies, typically in the 1000-1300 cm⁻¹ and 700-900 cm⁻¹ regions, respectively.
IR and Raman spectroscopy are complementary techniques. A vibrational mode that is weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. For a molecule like this compound with a center of symmetry (in certain conformations), the rule of mutual exclusion may apply, further differentiating the two spectra. Analysis of these spectra allows for the confirmation of the pyridine functional groups and can provide insights into intermolecular interactions, as these can cause shifts in vibrational frequencies. researchgate.net
Interactive Table 3: Characteristic Vibrational Frequencies for Pyridine Moieties.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| C=C / C=N Ring Stretch | 1400 - 1650 | IR, Raman |
| Ring Breathing (ν₁) | 990 - 1050 | Raman (strong) |
| In-plane C-H Bend | 1000 - 1300 | IR, Raman |
| Out-of-plane C-H Bend | 700 - 900 | IR (strong) |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. nih.gov Unlike standard mass spectrometry, which provides the nominal mass (an integer), HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the calculation of a unique molecular formula.
For this compound, the molecular formula is C₁₅H₁₁N₃. The calculated monoisotopic mass for the neutral molecule is 233.0953 Da. In a typical HRMS experiment using electrospray ionization (ESI), the molecule is often observed as the protonated species, [M+H]⁺. The high accuracy of HRMS can easily distinguish the correct formula from other potential formulas that might have the same nominal mass. This unambiguous confirmation of the molecular formula is a critical step in the characterization of a new compound.
Interactive Table 4: HRMS Data for this compound.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₁N₃ |
| Ion | [M+H]⁺ |
| Calculated Exact Mass | 234.1031 |
| Hypothetical Observed Mass | 234.1033 |
| Mass Error (ppm) | 0.85 |
Note: A mass error of less than 5 ppm is typically considered confirmation of the assigned molecular formula.
Chiroptical Spectroscopies (e.g., Circular Dichroism) for Enantiomeric Excess Determination in Chiral Derivatives
While this compound itself is an achiral molecule, chiral derivatives can be synthesized by introducing stereocenters into the structure. For these chiral molecules, chiroptical techniques like Circular Dichroism (CD) spectroscopy are essential for determining their stereochemical purity, specifically the enantiomeric excess (ee). metu.edu.tr
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.net A pair of enantiomers will produce CD spectra that are mirror images of each other (a positive band for one enantiomer will be a negative band for the other). An achiral molecule will not produce a CD signal.
The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers in the sample. A racemic mixture (50:50 of each enantiomer) will have a net CD signal of zero. By measuring the CD signal of an unknown sample and comparing it to the signal of a pure enantiomer standard, the enantiomeric excess can be accurately calculated. This technique is particularly valuable in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other. The introduction of chiral substituents to a chromophore can lead to aggregation-induced circular dichroism (AICD), where the CD signal is enhanced upon aggregation. rsc.orgrsc.org
Interactive Table 5: Conceptual Relationship between Enantiomeric Excess and CD Signal.
| Enantiomeric Excess (ee %) | Relative CD Signal Intensity | Description |
|---|---|---|
| 100% (Pure Enantiomer) | 100% | Maximum signal intensity. |
| 50% | 50% | Half the maximum signal intensity. |
| 0% (Racemic Mixture) | 0% | No net CD signal. |
| -100% (Pure Opposite Enantiomer) | -100% | Maximum signal intensity, opposite sign. |
Computational and Theoretical Investigations of 3,5 Di Pyridin 4 Yl Pyridine
Density Functional Theory (DFT) Studies on Electronic Structure and Bonding
Density Functional Theory (DFT) has become a primary computational method for investigating the electronic structure of pyridine-based molecules due to its favorable balance of accuracy and computational cost. niscpr.res.inelectrochemsci.org DFT calculations on 3,5-Di(pyridin-4-yl)pyridine typically begin with geometry optimization, where the molecule's structure is relaxed to its lowest energy state. This optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.
For this compound, the key structural parameters include the C-C bond lengths connecting the central pyridine (B92270) ring to the two outer pyridyl groups and the dihedral angles that define the relative orientation of these rings. DFT studies on similar polypyridyl systems show that the inter-ring C-C bonds possess partial double bond character, which influences the planarity and electronic communication between the rings.
Electronic structure analysis focuses on the distribution of electron density. The nitrogen atoms in the pyridine rings are regions of high electron density, making them nucleophilic centers and potential sites for protonation or coordination to metal ions. mdpi.com Molecular Electrostatic Potential (MEP) maps are often generated to visualize these charge distributions. In these maps, negative potential (typically colored red) highlights electron-rich areas (the nitrogen lone pairs), while positive potential (blue) indicates electron-deficient regions (hydrogens on the rings). mdpi.com This analysis is crucial for understanding intermolecular interactions and the molecule's role as a ligand in supramolecular chemistry. mdpi.com
Natural Bond Orbital (NBO) analysis is another tool used to probe the bonding characteristics. It allows for the investigation of charge transfer interactions between occupied and unoccupied orbitals, providing a quantitative picture of delocalization and hyperconjugation effects within the molecule. researchgate.net For this compound, NBO analysis would quantify the π-conjugation across the three-ring system, which is fundamental to its electronic and optical properties.
Table 1: Representative Optimized Geometrical Parameters for a Polypyridine System Calculated via DFT
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| d(C-C) | Inter-ring Carbon-Carbon bond length | 1.48 - 1.49 Å |
| d(C-N) | Average Carbon-Nitrogen bond length in ring | 1.33 - 1.34 Å |
| d(C-C) | Average Carbon-Carbon bond length in ring | 1.39 - 1.40 Å |
| ∠(C-N-C) | Angle around Nitrogen in pyridine ring | ~117° |
Molecular Orbital Analysis and Frontier Orbital Energetics
Molecular Orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. The most critical orbitals in this context are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). researchgate.net
For this compound, DFT calculations show that the HOMO is typically a π-orbital delocalized across the entire aromatic system. The LUMO is also a π-antibonding (π*) orbital, similarly delocalized. The spatial distribution of these orbitals is key; the HOMO is often centered more on the electron-rich parts of the molecule, while the LUMO may be concentrated on areas susceptible to nucleophilic attack. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. researchgate.net A small gap suggests that the molecule is more easily excitable and generally more chemically reactive. wikipedia.org Conversely, a large gap implies high kinetic stability. researchgate.net The HOMO-LUMO gap in pyridine derivatives can be tuned by adding electron-donating or electron-withdrawing substituents, which raise or lower the orbital energies, respectively. ias.ac.in These calculations are vital for designing molecules with specific electronic or optical properties, such as those used in organic electronics. niscpr.res.inresearchgate.net
Table 2: Typical Frontier Orbital Energies for this compound Calculated at the B3LYP/6-31G(d) Level
| Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO+1 | -1.5 to -1.0 | Second Lowest Unoccupied Molecular Orbital (SLUMO) |
| LUMO | -2.0 to -1.5 | Lowest Unoccupied Molecular Orbital |
| HOMO | -6.5 to -6.0 | Highest Occupied Molecular Orbital |
| HOMO-1 | -7.0 to -6.5 | Next-to-Highest Occupied Molecular Orbital (NHOMO) |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Energy difference indicating chemical stability |
Conformational Analysis and Energetic Landscapes
The three-dimensional structure of this compound is not rigid. Rotation can occur around the single C-C bonds that link the central pyridine ring to the outer pyridyl groups. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them. rsc.org
Computational chemists map the energetic landscape of the molecule by performing a Potential Energy Surface (PES) scan. researchgate.net This involves systematically rotating one or more dihedral angles (the torsion angles between the rings) and calculating the molecule's energy at each step. The resulting plot of energy versus dihedral angle reveals energy minima, which correspond to stable or metastable conformers, and energy maxima, which represent the transition states for rotation.
For this compound, the most stable conformation is typically non-planar. While a fully planar structure would maximize π-conjugation, it is often destabilized by steric hindrance between hydrogen atoms on adjacent rings. Therefore, the rings adopt a twisted conformation with a specific dihedral angle that balances these opposing effects. mdpi.com The energy barrier to rotation between different conformers provides information about the molecule's flexibility at a given temperature. This flexibility is critical in processes like molecular recognition and the formation of coordination polymers, where the ligand may need to adopt a specific conformation to bind effectively. mdpi.com
Prediction of Spectroscopic Signatures (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. researchgate.net The calculated shifts are typically compared to a standard reference compound (e.g., tetramethylsilane, TMS) to obtain values that can be directly compared with experimental spectra. rsc.org For this compound, calculations would predict distinct signals for the different protons and carbons based on their unique electronic environments. For instance, protons closer to the electronegative nitrogen atoms are expected to be deshielded and appear at a lower field (higher ppm). d-nb.info Good agreement between calculated and experimental shifts can confirm the molecule's structure and conformation in solution. nsf.gov
Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. The calculation provides a set of vibrational modes and their corresponding frequencies. niscpr.res.inresearchgate.net These frequencies often need to be scaled by an empirical factor to correct for approximations in the theoretical model and anharmonicity. The predicted spectrum shows characteristic peaks corresponding to specific bond stretches and bends. For this compound, key vibrational modes would include C-H stretching, C=C and C=N stretching within the aromatic rings, and ring breathing modes. researchgate.net This information helps in the assignment of peaks in experimental IR spectra.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom Type | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H (pyridyl, ortho to N) | 8.6 - 8.8 |
| ¹H (pyridyl, meta to N) | 7.4 - 7.6 |
| ¹H (central ring, position 2,6) | 8.9 - 9.1 |
| ¹H (central ring, position 4) | 8.0 - 8.2 |
| ¹³C (pyridyl, ortho to N) | 150 - 152 |
| ¹³C (pyridyl, meta to N) | 121 - 123 |
| ¹³C (pyridyl, para to N) | 135 - 137 |
Computational Modeling of Reactivity and Reaction Pathways
Theoretical models are essential for predicting the chemical reactivity of this compound and for elucidating potential reaction mechanisms. rsc.org Several computational tools are employed for this purpose.
Frontier Molecular Orbital (FMO) Theory: As discussed earlier, the HOMO and LUMO are key indicators of reactivity. The locations of these orbitals can predict where the molecule will act as a nucleophile (HOMO) or an electrophile (LUMO). For example, reactions with electrophiles are likely to occur at sites where the HOMO has the largest density. libretexts.org
Molecular Electrostatic Potential (MEP): The MEP map provides a visual guide to the charge distribution. Electrophiles will be attracted to regions of negative electrostatic potential (the nitrogen atoms), while nucleophiles will target areas of positive potential. mdpi.com This makes MEP a simple yet powerful tool for predicting the regioselectivity of reactions. nih.gov
Fukui Functions and Local Softness: These are concepts derived from DFT that provide a more quantitative measure of local reactivity. The Fukui function identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. By calculating these indices for each atom in this compound, one can create a detailed map of its reactive sites.
Reactivity, Functionalization, and Derivatization Strategies of 3,5 Di Pyridin 4 Yl Pyridine
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Rings
Electrophilic Aromatic Substitution:
The central pyridine ring of 3,5-di(pyridin-4-yl)pyridine is highly deactivated towards electrophilic aromatic substitution (EAS). This is due to the electron-withdrawing nature of the nitrogen heteroatom and the two pyridin-4-yl substituents at the 3- and 5-positions. Electrophilic attack on a pyridine ring is generally disfavored because the nitrogen atom can be protonated or coordinate to a Lewis acid catalyst, further increasing the ring's electron deficiency youtube.com. When EAS does occur on a pyridine ring, it typically proceeds at the 3- or 5-position, as attack at the 2-, 4-, or 6-position results in a destabilized cationic intermediate where the positive charge is placed on the electronegative nitrogen atom youtube.com. In this compound, the 3- and 5-positions are already substituted. The remaining 2-, 4-, and 6-positions are all highly deactivated. Therefore, direct electrophilic substitution on the central pyridine ring is expected to be extremely challenging and require harsh reaction conditions.
The peripheral pyridin-4-yl rings are also electron-deficient. Electrophilic attack on these rings would be expected to occur at the positions meta to the ring nitrogen (i.e., the 3- and 5-positions of the peripheral rings). However, similar to the central ring, these positions are also deactivated, making EAS on the peripheral rings difficult.
Nucleophilic Aromatic Substitution:
The electron-deficient nature of the pyridine rings in this compound makes them susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present. On the central pyridine ring, nucleophilic attack is favored at the 2-, 4-, and 6-positions. If a suitable leaving group were present at one of these positions, SNAr could be a viable functionalization strategy.
For the peripheral pyridin-4-yl rings, nucleophilic attack is most likely to occur at the 2- and 6-positions (ortho to the ring nitrogen). This is because the anionic intermediate formed upon nucleophilic attack is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom.
Post-Synthetic Modification and Functionalization at Peripheral Positions
One of the most significant applications of this compound is as a linker in the construction of metal-organic frameworks (MOFs) and coordination polymers. In these materials, the peripheral pyridin-4-yl groups are often available for post-synthetic modification (PSM) researchgate.netresearchgate.net. PSM allows for the functionalization of the MOF after its initial synthesis, enabling the introduction of new chemical functionalities and the tuning of the material's properties researchgate.netfrontiersin.org.
The nitrogen atoms of the peripheral pyridin-4-yl groups are the most accessible sites for functionalization. These nitrogen atoms can act as Lewis bases and can be targeted for various reactions, including:
Coordination to other metal centers: The peripheral nitrogen atoms can coordinate to additional metal ions, leading to the formation of higher-dimensional frameworks or the introduction of catalytic sites.
Alkylation and Quaternization: As will be discussed in more detail in section 5.3, the peripheral nitrogen atoms can be alkylated to form pyridinium (B92312) salts. This modification can alter the charge and hydrophilicity of the MOF pores.
N-Oxidation: The peripheral nitrogen atoms can be oxidized to N-oxides, which can then be used in further functionalization reactions.
Functionalization of the carbon atoms of the peripheral pyridyl rings can also be achieved through methods such as C-H activation, although this is generally more challenging.
N-Oxidation and Quaternization of Pyridine Nitrogen Atoms
N-Oxidation:
The nitrogen atoms of the pyridine rings in this compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) organic-chemistry.orgnih.gov. The peripheral pyridin-4-yl nitrogen atoms are expected to be more readily oxidized than the central pyridine nitrogen due to less steric hindrance and a higher electron density.
The formation of a pyridine N-oxide has several important consequences for reactivity scripps.eduwikipedia.org:
It activates the pyridine ring towards electrophilic substitution at the 4-position.
It can direct nucleophilic attack to the 2- and 6-positions.
The N-oxide group itself can be a leaving group in certain reactions.
This strategy can therefore be used to selectively functionalize the peripheral pyridyl rings.
Quaternization:
Quaternization involves the reaction of the pyridine nitrogen atom with an alkyl halide to form a pyridinium salt. This is a common reaction for pyridines and is a powerful method for modifying their electronic and physical properties acs.orgscilit.com. In this compound, the peripheral pyridin-4-yl nitrogen atoms are the primary sites for quaternization.
The rate and efficiency of quaternization reactions are influenced by several factors, including the nucleophilicity of the pyridine nitrogen, the nature of the alkylating agent, and the reaction conditions (solvent, temperature). The electron-withdrawing effect of the central pyridine ring may slightly reduce the nucleophilicity of the peripheral pyridyl nitrogens compared to unsubstituted pyridine.
| Reactant | Alkylating Agent | Product | Reference |
| Pyridine | Methyl Iodide | N-Methylpyridinium Iodide | acs.org |
| 4-Vinylpyridine | Acrylamide | Pyridylethyl Quaternary Salt | gcwgandhinagar.com |
| Pyridine Derivatives | Haloadamantanes | Adamantylpyridinium Halides | osti.gov |
This table presents general examples of pyridine quaternization reactions.
Regioselective Functionalization and Site-Specific Derivatization
Achieving regioselective functionalization of the carbon skeletons of the pyridine rings in this compound is a significant synthetic challenge. However, several modern synthetic methodologies can be considered for this purpose.
Directed Metalation:
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. In pyridine chemistry, a directing group can direct a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating a nucleophilic site for reaction with an electrophile. For the peripheral pyridin-4-yl rings, the ring nitrogen itself can direct metalation to the 3- and 5-positions. However, the use of TMP-based magnesium and zinc reagents can allow for regioselective metalation at other positions znaturforsch.comthieme-connect.de.
Halogen/Metal Exchange:
If a halogenated derivative of this compound were available, halogen/metal exchange could be used to generate a site-specific organometallic intermediate, which could then be reacted with various electrophiles. For example, a bromo-substituted derivative could undergo lithium-bromine exchange upon treatment with an organolithium reagent.
Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are indispensable tools for the formation of C-C bonds. If a halogenated derivative of this compound were synthesized, these reactions could be used to introduce a wide variety of substituents in a site-specific manner nih.govrsc.org. Ligand-controlled regioselectivity in the cross-coupling of dihaloheteroarenes can also be exploited to achieve selective functionalization nih.gov.
C-H Activation:
Direct C-H activation has emerged as a powerful strategy for the functionalization of unactivated C-H bonds. Various transition-metal catalyzed methods have been developed for the regioselective C-H functionalization of pyridines. For the peripheral pyridin-4-yl rings, C-H activation could potentially be directed to the 2- and 6-positions. The development of methods for C4-alkylation of pyridines could also be applicable nih.gov.
Reaction Mechanisms and Kinetic Studies of Derivatization Processes
The mechanisms of the derivatization reactions of this compound are generally analogous to those of simpler pyridine derivatives.
Electrophilic and Nucleophilic Aromatic Substitution:
The mechanism of electrophilic aromatic substitution on pyridine involves the attack of an electrophile on the π-system of the ring to form a cationic intermediate (a sigma complex), followed by deprotonation to restore aromaticity youtube.comyoutube.com. The regioselectivity is determined by the stability of the intermediate.
Nucleophilic aromatic substitution on pyridines typically proceeds through an addition-elimination mechanism, involving the formation of a Meisenheimer-like intermediate. The rate-determining step is usually the initial attack of the nucleophile on the electron-deficient ring.
N-Oxidation and Quaternization:
The N-oxidation of pyridines is believed to proceed via the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the oxidizing agent.
The quaternization of pyridines is a classic SN2 reaction where the pyridine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. The reaction follows second-order kinetics, being first order in both the pyridine and the alkyl halide acs.orgscilit.com. The rate of reaction is influenced by steric and electronic factors of both reactants, as well as the solvent polarity.
| Reaction Type | General Mechanism | Key Intermediates |
| Electrophilic Aromatic Substitution | Electrophilic addition-elimination | Cationic sigma complex |
| Nucleophilic Aromatic Substitution | Nucleophilic addition-elimination | Anionic Meisenheimer complex |
| N-Oxidation | Nucleophilic attack on electrophilic oxygen | - |
| Quaternization | SN2 | - |
This table provides a general overview of the reaction mechanisms.
Supramolecular Chemistry and Self Assembly Processes Involving 3,5 Di Pyridin 4 Yl Pyridine
Non-Covalent Interactions in 3,5-Di(pyridin-4-yl)pyridine Aggregates
The supramolecular behavior of this compound is governed by a variety of non-covalent interactions. The nitrogen atoms within the three pyridine (B92270) rings act as hydrogen bond acceptors, while the aromatic rings themselves can engage in significant π-π stacking. These forces collectively dictate the packing of the molecules in the solid state and the structure of aggregates in solution.
The nitrogen atoms of the pyridyl groups in this compound are primary sites for hydrogen bonding. As hydrogen bond acceptors, they can interact with a wide range of donor molecules. This interaction is particularly robust and well-studied in co-crystals formed with carboxylic acids, where a strong and predictable O—H⋯N heterosynthon is formed acs.org.
In addition to conventional hydrogen bonds, the C-H bonds on the aromatic rings can act as weak hydrogen bond donors, participating in C—H⋯O or C—H⋯N interactions, which provide further stability to the resulting supramolecular structures researchgate.net. In the presence of water molecules, intricate hydrogen-bonded networks can form, with water acting as a bridge between pyridyl nitrogen atoms or other functional groups iucr.org.
Table 1: Potential Hydrogen Bonding Interactions Involving this compound
| Interaction Type | Donor | Acceptor | Description |
|---|---|---|---|
| Strong | Carboxylic Acid (R-COOH) | Pyridyl Nitrogen | Formation of a robust O—H⋯N acid-pyridine heterosynthon. |
| Moderate | Water (H₂O) | Pyridyl Nitrogen | O—H⋯N interactions leading to hydrated crystal structures. |
| Weak | Pyridyl C-H | Oxygen/Nitrogen Atom | C—H⋯O or C—H⋯N bonds contributing to crystal packing stabilization. |
Pi-stacking is a critical non-covalent interaction that influences the assembly of aromatic molecules like this compound libretexts.orgwikipedia.org. These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings libretexts.org. For pyridine rings, computational studies have shown that antiparallel-displaced geometries are often the most stable, maximizing favorable interactions while minimizing repulsion researchgate.net.
In the solid state, these π-π stacking interactions can lead to the formation of one-dimensional chains or two-dimensional sheets, which are then further organized by other interactions like hydrogen bonding researchgate.netresearchgate.net. The specific geometry of the stacking (e.g., parallel-displaced or T-shaped) is influenced by the electronic nature of the rings and the presence of other interacting groups nih.gov. The interplay between hydrogen bonding and π-stacking is crucial in determining the final three-dimensional architecture of the molecular crystal nih.gov.
Self-Assembly into Ordered Architectures (e.g., Co-crystals, Rotaxanes, Catenanes)
The predictable and directional nature of the non-covalent interactions involving this compound makes it a versatile component for engineering complex supramolecular architectures.
One of the most direct applications of its self-assembly properties is in the formation of co-crystals . Co-crystals are crystalline solids composed of two or more neutral molecules held together by non-covalent forces. The pyridyl groups of this compound are excellent targets for co-crystal formation with various molecular partners. For instance, it can form halogen-bonded co-crystals with molecules like 1,4-diiodotetrafluorobenzene, where the pyridyl nitrogen acts as a halogen bond acceptor mdpi.com. The formation of co-crystals with dicarboxylic acids is also a common strategy, leading to extended networks guided by acid-pyridine synthons mdpi.com.
While specific examples involving this compound are not extensively documented in the literature, its structural motifs are highly relevant to the construction of mechanically interlocked molecules such as rotaxanes and catenanes . Rotaxanes consist of a macrocycle (the "wheel") threaded onto a linear molecule (the "axle"), which is capped with bulky "stopper" groups to prevent dethreading nih.gov. Pyridine-based units are frequently incorporated into the axle or wheel components to act as recognition sites or templating agents mdpi.comresearchgate.net. For example, a 3,5-bis-amide pyridinium (B92312) unit has been used as an axle component in rotaxane synthesis mdpi.com.
Catenanes, which are composed of two or more interlocked macrocycles, also often utilize pyridine-containing macrocycles in their synthesis, where π-stacking and hydrogen bonding interactions pre-organize the components for the final ring-closing reaction mdpi.com.
Template-Directed Synthesis and Directed Assembly Strategies
Template-directed synthesis is a powerful strategy in supramolecular chemistry to control the outcome of a self-assembly process, leading to specific, often complex, products with high efficiency. A template molecule organizes the reacting components into a specific spatial arrangement that favors the formation of the desired product rsc.org.
The multiple pyridyl nitrogen atoms in this compound make it an ideal ligand for metal-templated synthesis. Metal ions with specific coordination geometries can bind to the pyridyl units, pre-organizing multiple ligands into a defined orientation. Subsequent covalent bond formation or further non-covalent association can then lead to the formation of discrete metallacycles or extended coordination polymers. This strategy has been widely used to create porphyrin nanorings and other complex architectures rsc.org.
Anion templation is another relevant strategy, where an anion is used to direct the assembly of components through hydrogen bonding. This has been successfully used in the synthesis of rotaxanes where the axle contains hydrogen bond donor sites that bind to the anion template nih.gov. The pyridinium form of this compound could potentially participate in such templating schemes.
Hierarchical Self-Assembly and Nanoscale Structures
Hierarchical self-assembly is a process where molecules first assemble into simple, well-defined supramolecular structures, which then serve as building blocks for the formation of larger, more complex, and often functional, nanoscale architectures nih.govrsc.org. This bottom-up approach is ubiquitous in biological systems and is a key goal in materials science nih.gov.
For a molecule like this compound, the primary self-assembly step would involve the formation of linear chains or 2D sheets through a combination of hydrogen bonding and π-stacking interactions. These primary structures could then associate through weaker, less-directional forces or through the influence of external factors (e.g., solvent conditions, concentration) to form higher-order structures such as nanofibers, nanoribbons, or vesicles. While specific studies detailing the hierarchical assembly of this compound into discrete nanoscale objects are limited, the principles have been demonstrated with related aromatic peptide conjugates and other building blocks capable of directional interactions rsc.org.
Recognition Phenomena and Molecular Recognition
Molecular recognition is the specific, non-covalent binding of a host molecule to a guest molecule mdpi.commdpi.com. The design of synthetic receptors for the selective recognition of ions or neutral molecules is a central theme in supramolecular chemistry. The structural and electronic features of this compound make it a candidate for use as a molecular receptor.
The three pyridyl nitrogen atoms can act as a recognition site for molecules that are complementary in size, shape, and chemical functionality. For instance, it could potentially bind to guest molecules that have multiple hydrogen bond donor groups, such as certain ureas or dicarboxylic acids, through the formation of multiple simultaneous hydrogen bonds mdpi.com. Furthermore, the electron-deficient nature of the pyridine rings allows for favorable π-stacking interactions with electron-rich aromatic guests. This combination of hydrogen bonding and π-stacking can lead to high affinity and selectivity in guest binding. Related pyridine-containing systems have been explored for their ability to bind to biological targets like adenosine receptors or to recognize imidazole derivatives mdpi.comnih.gov.
Advanced Materials Applications and Catalytic Roles of 3,5 Di Pyridin 4 Yl Pyridine Derivatives and Complexes
Application as Ligands in Homogeneous and Heterogeneous Catalysis
While extensive research exists on polypyridyl ligands in catalysis, specific studies focusing solely on 3,5-Di(pyridin-4-yl)pyridine are limited. However, by drawing parallels with structurally related compounds like terpyridine and other bipyridyl systems, its potential and the principles guiding its application can be understood.
The design of catalytically active sites using polypyridyl ligands such as this compound is governed by several key principles aimed at creating a specific coordination environment around a metal center. These principles are crucial for both homogeneous and heterogeneous catalysis, including when the ligand is part of a metal-organic framework (MOF).
Coordination Geometry and Stability: The tridentate nature of ligands like terpyridine allows them to form stable complexes with a variety of transition metals. researchgate.net The nitrogen atoms of the pyridine (B92270) rings act as σ-donors, creating a stable coordination sphere that can stabilize the metal in various oxidation states. For this compound, the arrangement of the three nitrogen atoms allows it to act as a tridentate or a bridging ligand, influencing the geometry and stability of the resulting metal complex.
Electronic Tuning: The electronic properties of the catalyst can be fine-tuned by modifying the ligand. The electron-deficient nature of the pyridine rings makes them π-acceptor ligands. This property is crucial for stabilizing low-valent metal centers, which are often key intermediates in catalytic cycles. researchgate.net
Steric Hindrance: The steric bulk of the ligand can control the access of substrates to the metal center, influencing the selectivity of the catalytic reaction. While this compound itself is relatively planar, introducing substituents on the pyridine rings can create a more controlled three-dimensional environment around the active site.
Heterogenization: Incorporating this compound into porous materials like Metal-Organic Frameworks (MOFs) is a key strategy for creating heterogeneous catalysts. In this context, the ligand acts as a linker, connecting metal nodes to form a robust, high-surface-area framework. acs.orgresearchgate.net This design allows for the easy separation and recyclability of the catalyst. acs.org
Pyridine-based ligands are integral to a wide range of organometallic catalytic reactions. Although direct catalytic data for this compound is not extensively documented in the available literature, its role can be inferred from the well-established functions of similar polypyridyl ligands in key catalytic cycles.
Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, pyridine-containing ligands are essential for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). mdpi.commdpi.comresearchgate.net The coordination of the pyridine ligand to the palladium center influences its reactivity and stability. For instance, palladium(II) complexes with 4-substituted pyridine ligands have been shown to be efficient precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. researchgate.net The electronic nature of the substituents on the pyridine ring can modulate the catalytic activity. researchgate.net It is plausible that this compound could form stable and active complexes with palladium and other transition metals like nickel for various cross-coupling transformations. acs.org
Oxidation Reactions: Pyridine derivatives are also employed as ligands in metal-catalyzed oxidation reactions. For example, iron complexes with pyridine-containing ligands can catalyze the oxidation of hydrocarbons. researchgate.net The ligand environment influences the reactivity of the metal-oxo intermediates that are often the active oxidants. In some cases, pyridine itself can act as a co-catalyst. The oxidation of dihydropyridines to their corresponding pyridine derivatives is a relevant transformation, and various methods have been developed to achieve this, sometimes using DMSO as both a solvent and a catalyst. chemscene.combldpharm.com Metal-organic frameworks incorporating pyridine-based linkers have been used to catalyze oxidation reactions, such as in the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. acs.orgresearchgate.net
Functional Materials in Optoelectronics
The rigid, planar structure and electron-deficient nature of pyridine rings make this compound and its derivatives promising candidates for use in optoelectronic devices. These materials often exhibit favorable charge transport properties and thermal stability.
The design of chromophores for light-emitting materials often involves combining electron-donating and electron-accepting units to control the emission color and efficiency. Pyridine-based structures are frequently used as electron-accepting components in these "push-pull" systems. While specific data on the emissive properties of this compound is not prominent, its derivatives are integral to the design of advanced light-emitting materials.
For instance, the pyridine-3,5-dicarbonitrile moiety, which shares the 3,5-disubstituted pyridine core, is a key component in developing materials for Thermally Activated Delayed Fluorescence (TADF) in Organic Light-Emitting Diodes (OLEDs). wikipedia.org These materials can achieve very high quantum efficiencies by harvesting both singlet and triplet excitons. The design principle involves creating a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, which is facilitated by the electronic properties of the pyridine-3,5-dicarbonitrile acceptor. wikipedia.org
The performance of optoelectronic devices like OLEDs and organic solar cells heavily relies on the efficient transport of charge carriers (electrons and holes) through dedicated layers.
Electron Transport Materials (ETMs): Pyridine-containing compounds are widely recognized as effective ETMs due to the electron-deficient nature of the pyridine ring, which facilitates electron injection and transport. researchgate.net A notable example is 4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-phenylpyrimidine (B4PyPPM) , a derivative that incorporates the 3,5-di(pyridin-4-yl)phenyl moiety. B4PyPPM exhibits superior electron injection properties and high electron mobility, making it an excellent ETM for OLEDs. nih.gov Its electron-deficient character also allows it to be used in exciplex systems, which are beneficial for high-performance red fluorescent and phosphorescent TADF-OLEDs. nih.gov The high triplet energy and thermal stability of pyridine-based ETMs are crucial for preventing exciton quenching and ensuring device longevity. researchgate.net
Hole Transport Materials (HTMs): While pyridine derivatives are more commonly known as ETMs, they can also be incorporated into HTMs. In this context, the pyridine unit can be combined with electron-donating moieties like carbazole, phenothiazine, or pyrene. mdpi.commdpi.com This molecular design helps to achieve suitable HOMO (Highest Occupied Molecular Orbital) energy levels for efficient hole injection from the anode. mdpi.com Furthermore, incorporating pyridine units can result in materials with high triplet energies, which is critical for confining excitons within the emissive layer of phosphorescent OLEDs, thereby preventing efficiency roll-off. mdpi.com For example, pyrene-pyridine derivatives have been developed as HTMs that demonstrate stable performance and low efficiency roll-off in OLEDs. mdpi.com
Table 1: Properties of a Representative Electron Transport Material Containing a 3,5-Di(pyridin-4-yl)phenyl Moiety
| Compound Name | Abbreviation | CAS Number | HOMO Level (eV) | LUMO Level (eV) | Application |
|---|---|---|---|---|---|
| 4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-phenylpyrimidine | B4PyPPM | 1097652-83-9 | 7.15 | 3.44 | Electron Transport Layer (ETL) in OLEDs nih.gov |
Sensing Platforms and Chemo/Biosensors (Focus on molecular recognition and signaling mechanisms)
The nitrogen atoms in the pyridine rings of this compound possess lone pairs of electrons, making them excellent coordination sites for metal ions and potential hydrogen bond acceptors. This capability for molecular recognition is the foundation for its potential use in chemosensors. Although specific research on this compound as a sensing platform is not widely reported, the principles can be understood from studies on other pyridine-based sensors.
The primary signaling mechanism for pyridine-based chemosensors often involves changes in fluorescence. mdpi.com The ligand itself may be fluorescent, and upon coordination with a metal ion, this fluorescence can be either enhanced ("turn-on" sensor) or quenched ("turn-off" sensor). mdpi.comresearchgate.net This change is typically due to processes like photoinduced electron transfer (PET), charge transfer, or the restriction of intramolecular rotation upon binding to the analyte.
For example, various pyridine derivatives have been designed as fluorescent sensors for the detection of toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The binding of the metal ion to the pyridine nitrogen atoms alters the electronic structure of the fluorophore, leading to a detectable change in the fluorescence spectrum. Similarly, pyridine-based ligands have been incorporated into metal complexes to create sensors for anions like pyrophosphate or for other small molecules. acs.org
In the context of biosensors, a pyridine-containing polymer has been used as a matrix for immobilizing enzymes to detect epinephrine. researchgate.net The molecular recognition in such systems is highly dependent on the specific interactions between the sensor molecule and the target analyte, which can include coordination bonds, hydrogen bonds, and π-π stacking. mdpi.com While this compound has the structural elements necessary for such interactions, its specific application and efficacy as a chemosensor or biosensor require further investigation.
Energy Storage Materials (e.g., as part of redox-active systems)
No research data is available for this section.
Separation Technologies (e.g., Gas Adsorption in MOFs)
No research data is available for this section.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3,5-Di(pyridin-4-yl)pyridine, and how can reaction conditions be optimized?
- Methodological Answer : A representative synthesis involves coupling 3,5-di(pyridin-4-yl)aniline with CuBr₂ in HBr at 50°C to form a brominated intermediate, followed by refluxing with 10H-phenoxazine in methanol under NaOBu-t and Pd(OAc)₂ catalysis . Optimization includes adjusting stoichiometric ratios (e.g., 1:1.05 for substrate-to-catalyst), solvent polarity (methanol/chloroform mixtures for crystallization), and reaction time (12–24 hours). Post-synthesis purification via slow evaporation yields high-purity crystals. Monitoring intermediates with LC/MS and NMR ensures reproducibility .
Q. How should researchers characterize the structural purity of this compound derivatives?
- Methodological Answer : Combine X-ray crystallography (e.g., using SHELXL for refinement ) with spectroscopic techniques:
- 1H/13C NMR : Confirm aromatic proton environments and absence of unreacted precursors.
- LC/MS (ESI+) : Verify molecular ion peaks and fragmentation patterns .
- PXRD : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphic impurities .
Advanced Research Questions
Q. What challenges arise during crystallographic refinement of this compound complexes, and how are they resolved?
- Methodological Answer : Challenges include:
- Disorder in Pyridine Rings : Use SHELXL’s PART and SUMP instructions to model split positions .
- Thermal Motion : Apply anisotropic displacement parameters (ADPs) for non-H atoms and rigid-body refinement for ligands .
- Hydrogen Bonding Networks : Employ SHELXPRO to analyze intermolecular interactions (e.g., π-π stacking distances < 3.5 Å) . For high-resolution data (d < 0.8 Å), refine hydrogen atoms isotropically .
Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?
- Methodological Answer : The bipyridine moieties act as N-donor ligands for coordinating metals (e.g., Cu²⁺, Zn²⁺) to form nodes in MOFs . Steps include:
- Solvothermal Synthesis : React this compound with metal salts (e.g., Zn(NO₃)₂) in DMF/water at 100°C for 48 hours.
- Post-Synthetic Modification : Introduce functional groups (e.g., -COOH) via ligand substitution to enhance proton conductivity, as seen in H₃PyIDC-based MOFs .
- Catalytic Testing : Use gas adsorption (BET) and FTIR to assess active sites for reactions like CO₂ reduction .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for pyridine-based derivatives?
- Methodological Answer : Discrepancies (e.g., NMR-indicated symmetry vs. asymmetric crystal packing) require:
- Dynamic NMR : Probe temperature-dependent conformational changes (e.g., ring flipping).
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic bond lengths/angles .
- Twinned Crystals Analysis : Use PLATON’s TWIN law to deconvolute overlapping reflections .
Q. How does the electronic structure of this compound influence its performance in organic electronics?
- Methodological Answer : The conjugated pyridine system enables:
- Charge Transport : Density Functional Theory (DFT) reveals a HOMO-LUMO gap of ~3.5 eV, suitable for hole-transport layers .
- Exciplex Formation : Pair with electron-deficient moieties (e.g., B4PyMPM) in OLEDs to achieve thermally activated delayed fluorescence (TADF) with λem ~500 nm .
- Morphology Control : Use atomic force microscopy (AFM) to optimize thin-film crystallinity during vapor deposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
